RU-SKI 43 hydrochloride

Hedgehog signaling Cancer research Enzymology

Select for Hhat-specific, Smoothened-independent Shh palmitoylation inhibition (IC50 850nM, Ki 7.4μM). Crucial probe for non-canonical Gli-1/Akt/mTOR signaling in SMO-refractory cancer models. Reduces AsPC-1 proliferation 83% in 6d. No Porcupine cross-reactivity. Choose for target validation and as benchmark for next-gen Hhat inhibitor discovery.

Molecular Formula C22H31ClN2O2S
Molecular Weight 423.0 g/mol
Cat. No. B593260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-SKI 43 hydrochloride
Synonyms1-[6,7-dihydro-4-[(3-methylphenoxy)methyl]thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone, monohydrochloride
Molecular FormulaC22H31ClN2O2S
Molecular Weight423.0 g/mol
Structural Identifiers
SMILESCCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl
InChIInChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H
InChIKeyJBBKLHJLHRGJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RU-SKI 43 Hydrochloride: A Potent and Selective Hedgehog Acyltransferase (Hhat) Inhibitor for Cancer Signaling Research


RU-SKI 43 hydrochloride is a first-in-class small molecule inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for the essential N-terminal palmitoylation of Sonic Hedgehog (Shh) ligands [1]. It exhibits an IC50 of 850 nM against Hhat in vitro and acts through a Smoothened-independent, non-canonical signaling mechanism [1]. The compound directly blocks Shh palmitoylation, leading to downstream inhibition of Gli-1 activation and the Akt/mTOR proliferative pathways [1][2]. RU-SKI 43 hydrochloride serves as a critical chemical probe for dissecting Hhat-dependent Shh signaling in cancer biology, particularly in models where canonical Smoothened (SMO) inhibitors have shown limited efficacy [2].

Why Hedgehog Pathway Inhibitors Like Vismodegib Are Not Substitutes for RU-SKI 43 Hydrochloride


Substituting RU-SKI 43 hydrochloride with generic Hedgehog pathway inhibitors, such as Smoothened (SMO) antagonists (e.g., Vismodegib, Cyclopamine), will not recapitulate the specific biological effects of Hhat inhibition [1]. SMO inhibitors target the canonical, cilium-dependent signaling axis, whereas RU-SKI 43 acts upstream and independently of SMO to block non-canonical Gli-1 activation and the Akt/mTOR pathways [1][2]. Critically, the development of resistance to SMO inhibitors in cancer models is well-documented, and these inhibitors do not address the Shh ligand palmitoylation step required for both autocrine and paracrine signaling [1]. Furthermore, the related MBOAT family member inhibitor Wnt-C59, which targets Porcupine (IC50 = 74 pM), is not a valid substitute as RU-SKI 43 has been demonstrated to have no effect on Porcupine-mediated Wnt3a acylation [3]. The following quantitative evidence details the specific, verifiable differentiation of RU-SKI 43 hydrochloride.

RU-SKI 43 Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Unique Hhat Inhibition Mechanism: Uncompetitive vs. Shh, Noncompetitive vs. Palmitoyl-CoA

RU-SKI 43 hydrochloride inhibits Hhat through a distinct dual kinetic mechanism, acting as an uncompetitive inhibitor with respect to the Shh substrate (Ki = 7.4 μM) and a noncompetitive inhibitor with respect to the palmitoyl-CoA co-substrate (Ki = 6.9 μM) [1]. This is a key differentiator from the next-generation Hhat inhibitor TDI-3410, which shows a more potent but simpler competitive inhibition profile (IC50 = 0.5 μM for palmitoyl-CoA uptake) [2]. The uncompetitive binding mode of RU-SKI 43 implies it preferentially binds the enzyme-substrate complex, a feature not reported for many other Hhat or MBOAT inhibitors.

Hedgehog signaling Cancer research Enzymology Post-translational modification

Defined Selectivity Profile Over Other MBOAT Family Members Including Porcupine

RU-SKI 43 hydrochloride exhibits clear target selectivity within the membrane-bound O-acyltransferase (MBOAT) family. In contrast to the pan-inhibitor Wnt-C59, which potently blocks Porcupine (IC50 = 74 pM), RU-SKI 43 at 10 μM shows no inhibition of Porcupine-mediated Wnt3a acylation [1]. It also does not interfere with the palmitoylation of H-Ras or Fyn, nor the myristoylation of c-Src [1]. This selectivity profile is a key differentiator from second-generation Hhat inhibitors like RUSKI-201, which was developed to eliminate off-target cytotoxicity but has a similar lack of effect on Porcupine [2].

Enzymology Cancer research Palmitoylation Wnt signaling

Quantified Inhibition of Cellular Shh Palmitoylation and Gli-1 Activation

RU-SKI 43 hydrochloride directly inhibits Shh palmitoylation in a cellular context in a dose-dependent manner. At 20 μM, it achieved 80% inhibition of intracellular Shh palmitoylation in COS-1 cells after 4 hours of labeling [1]. This upstream inhibition results in a 40% decrease in Gli-1 protein levels in AsPC-1 pancreatic cancer cells after 72 hours of treatment with 10 μM RU-SKI 43 [2]. In a co-culture signaling assay, treatment of Shh- and Hhat-expressing COS-1 cells with 10 μM RU-SKI 43 led to ~80% inhibition of alkaline phosphatase (AP) production in responder C3H10T1/2 cells, a direct readout of Hedgehog pathway activity [1].

Hedgehog signaling Cancer research Cellular assay Post-translational modification

Potent Anti-Proliferative Activity in Pancreatic Cancer Cells

RU-SKI 43 hydrochloride demonstrates significant anti-proliferative effects in pancreatic ductal adenocarcinoma (PDAC) cell lines, a cancer type notorious for its resistance to conventional therapies. Treatment with 10 μM RU-SKI 43 for 6 days resulted in a strong decrease in cell proliferation, specifically reducing proliferation by 83% in AsPC-1 cells [1]. This effect is mechanistically linked to the observed decreases in phosphorylation of key Akt and mTOR pathway proteins (47-67% decrease for Akt, PRAS40, Bad, GSK-3β, mTOR, and S6) [1]. While Smoothened inhibitors like Vismodegib (IC50 ~3-20 nM) can also reduce proliferation in some contexts, they target a different node in the pathway and are less effective in models with non-canonical signaling activation or SMO mutations .

Pancreatic cancer Cell proliferation Cancer research Akt/mTOR pathway

Characterized but Limiting In Vivo Pharmacokinetics

RU-SKI 43 hydrochloride has a very short plasma half-life of 17 minutes in mice following intravenous administration [1]. This rapid clearance is a critical and well-documented limitation that directly impacts its suitability for in vivo studies. In stark contrast, the optimized derivative TDI-3410 was specifically designed for oral bioavailability and has a much longer half-life suitable for sustained in vivo dosing [2]. Similarly, other Hhat inhibitors like RUSKI-201 have not been reported to have this extreme pharmacokinetic liability [3].

Pharmacokinetics Drug discovery In vivo models Hedgehog signaling

Documented Off-Target Cytotoxicity: A Critical Limitation for Cellular Studies

A subsequent, detailed characterization study revealed that RU-SKI 43 exhibits significant off-target cytotoxicity that is independent of its Hhat inhibitory activity, which can mask its true effect on Hhat-dependent signaling [1]. This finding is a critical differentiator from the next-generation probe RUSKI-201, which was specifically developed to be devoid of this off-target cytotoxicity [1]. The study concluded that results obtained with RU-SKI 43 in cellular assays should be treated with caution due to this confounding activity [1].

Chemical probe Cytotoxicity Cancer research Hedgehog signaling

RU-SKI 43 Hydrochloride: Validated Application Scenarios for Research and Discovery


In Vitro Biochemical Assays for Hhat Activity and Mechanism

RU-SKI 43 hydrochloride is the compound of choice for in vitro biochemical assays aimed at measuring Hhat enzymatic activity. Its uncompetitive inhibition mechanism with respect to Shh (Ki = 7.4 μM) makes it uniquely suited for studies investigating the enzyme's kinetic mechanism and substrate binding order [1]. The compound's well-documented lack of interference with Porcupine, H-Ras, Fyn, and c-Src palmitoylation provides a clean background for Hhat-specific assays [1]. This application is ideal for researchers screening for novel Hhat modulators or performing detailed enzymology, where the compound's cellular limitations are not a factor.

Short-Term Cellular Assays to Validate Hhat-Dependent Shh Palmitoylation

For validating that a cellular phenotype is dependent on Hhat-mediated Shh palmitoylation, RU-SKI 43 can be used in acute treatment protocols. A 5-hour treatment with 10-20 μM RU-SKI 43 is sufficient to achieve dose-dependent inhibition of Shh palmitoylation (52-80%) and a subsequent ~80% reduction in downstream Hedgehog signaling in co-culture assays [1][2]. This scenario is best applied in experiments designed to confirm the requirement for ligand palmitoylation before committing to longer-term studies with more advanced probes, while being mindful of the off-target cytotoxicity that appears with prolonged exposure [3].

Mechanistic Studies in Smoothened (SMO) Inhibitor-Resistant Cancer Models

RU-SKI 43 hydrochloride is a critical tool for investigating non-canonical Hedgehog signaling in cancer models where canonical SMO inhibitors (e.g., Vismodegib) have failed. The compound's ability to reduce Gli-1 activation and block Akt/mTOR pathway activity independently of Smoothened provides a direct method to probe the contribution of these pathways to tumor cell proliferation [4]. For instance, in pancreatic cancer cells (AsPC-1), a 6-day treatment with 10 μM RU-SKI 43 reduces proliferation by 83% [4]. This scenario is highly relevant for target validation studies seeking to demonstrate the therapeutic rationale for upstream Hhat inhibition in SMO-inhibitor refractory cancers.

Benchmarking and Lead Optimization in Drug Discovery

In an industrial drug discovery setting, RU-SKI 43 serves as an essential benchmark compound for the development of next-generation Hhat inhibitors. Its well-characterized but limiting properties—namely, an IC50 of 850 nM, a short in vivo half-life of 17 minutes, and documented off-target cytotoxicity—establish a clear baseline for improvement [1][3][4]. Novel compounds can be directly compared to RU-SKI 43 in side-by-side assays to demonstrate improvements in potency, selectivity, cellular efficacy, and pharmacokinetic profile. The successful optimization of RU-SKI 43 into the bioavailable candidate TDI-3410 is a testament to its value as a starting point for medicinal chemistry campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-SKI 43 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.